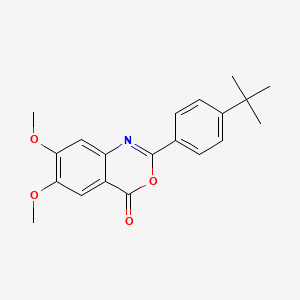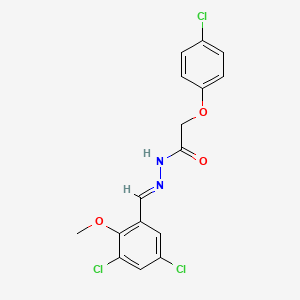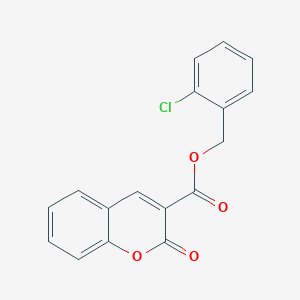
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BML-111, is a synthetic compound that belongs to the class of benzoxazines. It was first synthesized in 1999 and has since been studied for its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been studied for its potential therapeutic applications in various fields of medicine, including inflammation, neuroprotection, and cancer. In inflammation, this compound has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. In neuroprotection, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast and lung cancer.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to act through the activation of the lipoxin A4 receptor (ALX) and the subsequent inhibition of pro-inflammatory pathways. ALX activation has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, pain, and tissue damage, improving cognitive function, and inhibiting tumor growth and metastasis. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its reproducibility and reliability in synthesis. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including inflammation, neuroprotection, and cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways and cell types. Additionally, future research could focus on developing more potent and selective ALX agonists based on the structure of this compound.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves the reaction of 4-tert-butylphenol with 2,6-dimethoxybenzaldehyde in the presence of a base catalyst to form the corresponding benzoxazine intermediate. The intermediate is then treated with acetic anhydride to yield the final product, this compound. The synthesis method has been reported in various research articles and is considered a reliable and reproducible method.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,3)13-8-6-12(7-9-13)18-21-15-11-17(24-5)16(23-4)10-14(15)19(22)25-18/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISSQPLQNUOTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)


![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)
![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)
